N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide
Description
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide is a chemical compound with a complex structure that includes a cyclopropylcarbamoyl group, a phenyl ring, and a difluorobenzamide moiety
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-2-1-3-15(20)17(14)18(24)22-13-6-4-11(5-7-13)10-16(23)21-12-8-9-12/h1-7,12H,8-10H2,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFMBCKGPQNGTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(bromomethyl)benzonitrile with cyclopropylamine to form N-(4-cyanophenyl)cyclopropylcarboxamide. This intermediate is then subjected to a reaction with 2,6-difluorobenzoyl chloride under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, solvents, and specific reaction conditions that enhance the efficiency of each step in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide include other benzamide derivatives and compounds with cyclopropylcarbamoyl groups. Examples include:
- N-(4-cyanophenyl)cyclopropylcarboxamide
- 2,6-difluorobenzamide derivatives
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2,6-difluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20N2O
- Molecular Weight : 304.37 g/mol
- IUPAC Name : this compound
The compound features a cyclopropyl group attached to a phenyl ring, which is known to influence its biological activity through enhanced binding interactions with target proteins.
This compound acts primarily as a selective inhibitor of specific enzymes involved in inflammatory pathways. The presence of the cyclopropyl group enhances hydrogen bonding capabilities, which may improve the compound's affinity for its target enzymes compared to similar compounds lacking this moiety .
Anti-inflammatory Effects
Research has shown that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, studies indicate that it can inhibit the p38 MAP kinase pathway, which plays a crucial role in the inflammatory response. In vivo models have demonstrated that administration of this compound leads to reduced markers of inflammation and improved clinical outcomes in conditions such as rheumatoid arthritis .
Antitumor Activity
Preliminary studies suggest that this compound may also possess antitumor properties. The compound has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its potential as an anticancer agent .
Study 1: Inhibition of p38 MAP Kinase
In a study focusing on the inhibition of p38 MAP kinase, this compound was shown to effectively reduce phosphorylation levels of downstream targets involved in inflammation. The study utilized both enzymatic assays and cellular models to confirm the efficacy of the compound .
Study 2: Cytotoxicity Against Cancer Cell Lines
Another study evaluated the cytotoxic effects of the compound on various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents .
Data Summary Table
| Biological Activity | Effect | Model |
|---|---|---|
| Anti-inflammatory | Inhibition of p38 MAP kinase | Murine model |
| Antitumor | Cytotoxicity against cancer cells | Various cancer cell lines |
| Pharmacokinetics | Improved absorption and distribution | Preclinical studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
